molecular formula C7H12O3 B15146000 Ethyl (E)-5-Hydroxy-2-pentenoate

Ethyl (E)-5-Hydroxy-2-pentenoate

Cat. No.: B15146000
M. Wt: 144.17 g/mol
InChI Key: RKKMALLAMABWKB-UHFFFAOYSA-N
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Description

Ethyl (E)-5-Hydroxy-2-pentenoate is an α,β-unsaturated ester featuring a hydroxyl group at the C5 position and an ethyl ester moiety at C1. Its (E)-stereochemistry at the C2–C3 double bond influences its reactivity and intermolecular interactions, such as hydrogen bonding via the hydroxyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in cyclization reactions to form lactones or heterocycles .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 5-hydroxypent-2-enoate

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3,5,8H,2,4,6H2,1H3

InChI Key

RKKMALLAMABWKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL (2E)-5-HYDROXYPENT-2-ENOATE can be synthesized through various methods. One common approach involves the esterification of 5-hydroxypent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL (2E)-5-HYDROXYPENT-2-ENOATE may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-5-HYDROXYPENT-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

    Reduction: The double bond can be reduced to form the corresponding saturated ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of the corresponding saturated ester.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL (2E)-5-HYDROXYPENT-2-ENOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-HYDROXYPENT-2-ENOATE involves its interaction with various molecular targets. The hydroxyl group and double bond allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Ethyl (E)-5-Hydroxy-2-pentenoate and analogous compounds:

Compound Name Substituents/Modifications Key Functional Groups Notable Properties/Applications Reference
This compound Hydroxy group at C5, (E)-configuration α,β-unsaturated ester, hydroxyl Cyclization precursor for lactones
Ethyl 2-(N-Boc-amino)-5-hydroxy-2-pentenoate Boc-protected amino group at C2 Ester, hydroxyl, carbamate Intermediate in pyrrolinecarboxylate synthesis
Ethyl (E)-2-Methyl-5-phenyl-2-pentenoate Methyl at C2, phenyl at C5 α,β-unsaturated ester, aromatic Enhanced lipophilicity for material science
Ethyl 5-((tert-butyl(dimethyl)silyl)oxy)-2-pentenoate Silyl-protected hydroxyl at C5 Ester, silyl ether Stabilized hydroxyl for synthetic steps
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Carboxylic acid at C1, Boc-protected amino at C2 Carboxylic acid, carbamate, hydroxyl Pharmaceutical intermediate

Key Observations :

  • Hydroxyl Group Reactivity: The unprotected hydroxyl in this compound allows direct participation in hydrogen bonding and oxidation reactions, whereas silyl-protected derivatives (e.g., ) require deprotection for further functionalization.
  • Steric and Electronic Effects: Substituents like phenyl () or Boc-amino () alter steric bulk and electronic distribution, influencing reactivity in cycloadditions or electrophilic substitutions.
  • Solubility: The phenyl group in Ethyl (E)-2-Methyl-5-phenyl-2-pentenoate () increases lipophilicity, making it suitable for non-polar solvents, contrasting with the polar hydroxyl group in the parent compound.

Biological Activity

Ethyl (E)-5-Hydroxy-2-pentenoate, also known as ethyl 5-hydroxypent-2-enoate, is an organic compound classified within the ester family. Its unique structure, characterized by a hydroxyl group and a double bond, contributes to its notable chemical reactivity and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, applications, and mechanisms of action.

Basic Information

PropertyValue
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name Ethyl 5-hydroxypent-2-enoate
InChI Key RKKMALLAMABWKB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CCCO

This compound exhibits several biological activities attributed to its structural features:

  • Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding, which can enhance its interaction with biological macromolecules such as proteins and nucleic acids.
  • π-π Interactions: The presence of a double bond facilitates π-π interactions, potentially influencing the compound's binding affinity to various targets.

Research Findings

  • Antitumor Activity:
    • Studies have indicated that compounds with similar structures can inhibit the activity of signal transducer and activator of transcription 3 (Stat3), which is implicated in tumor growth and survival. This compound may exhibit similar properties due to its structural analogies .
  • Enzyme Substrate:
    • This compound has been investigated as a substrate for certain enzymes, suggesting its role in biochemical pathways that could be relevant for metabolic studies .
  • Potential Therapeutic Applications:
    • The compound is being explored for its potential therapeutic properties, particularly in drug development related to cancer treatments .

Enzyme Interaction Analysis

Research has shown that similar esters can serve as effective substrates in enzymatic reactions. This compound's unique functional groups may allow it to participate in specific enzymatic pathways, potentially leading to novel biochemical insights .

Applications in Industry and Research

This compound is utilized across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Fragrance and Flavor Industry: Due to its pleasant aromatic properties, it finds applications in flavoring and fragrance formulations.
  • Pharmaceutical Development: Ongoing research aims to leverage its biological activities for developing new therapeutic agents.

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